N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound featuring a furan ring structure
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . For instance, some furan-containing compounds target bacterial type II DNA topoisomerases (DNA gyrase) and topoisomerase IV . These enzymes are critical for maintaining and controlling the conformations required for DNA replication and transcription .
Mode of Action
For instance, quinolones, a class of furan derivatives, inhibit DNA gyrase and topoisomerase IV by forming a complex with the enzyme-DNA complex, thereby inhibiting the re-ligation step of the DNA breakage-reunion process, leading to rapid cell death .
Biochemical Pathways
For instance, some furan-containing compounds inhibit the action of DNA gyrase and topoisomerase IV, enzymes that are involved in DNA replication and transcription .
Result of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . For instance, some furan-containing compounds have shown anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylfuran-3-carboxylic acid with 2-(furan-2-yl)-2-hydroxypropylamine under specific conditions to form the desired amide bond. The reaction is often carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to enhance the yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and higher yields. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.
Reduction: Reduction of the amide group can be achieved using lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the furan ring, especially at the 2 and 5 positions, using reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Halogenation using bromine in acetic acid at low temperatures.
Major Products Formed
Oxidation: Furan epoxides.
Reduction: Corresponding amines.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide
- 5-(furan-2-yl)-1,3,4-thiadiazol-2-yl derivatives
- 2-furoic acid derivatives
Uniqueness
N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide stands out due to its dual furan ring structure, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability under various conditions.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-9-7-11(10(2)19-9)13(16)15-8-14(3,17)12-5-4-6-18-12/h4-7,17H,8H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHFQLIGHHRVOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C)(C2=CC=CO2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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